molecular formula C15H13NO B14339904 4-[2-(4-Hydroxyphenyl)ethyl]benzonitrile CAS No. 106554-02-3

4-[2-(4-Hydroxyphenyl)ethyl]benzonitrile

Cat. No.: B14339904
CAS No.: 106554-02-3
M. Wt: 223.27 g/mol
InChI Key: ZYWFPXXEOWCHKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2-(4-Hydroxyphenyl)ethyl]benzonitrile is an organic compound with the molecular formula C15H13NO. It is characterized by the presence of a benzonitrile group attached to a phenylethyl group, which in turn is substituted with a hydroxyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-Hydroxyphenyl)ethyl]benzonitrile can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction. This method typically requires an aryl halide and a nucleophile under specific conditions to facilitate the substitution reaction . Another method involves the hydrosilylation reaction in the presence of an iron complex catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale nucleophilic aromatic substitution reactions, optimized for yield and efficiency. The specific conditions, such as temperature, pressure, and choice of catalyst, are tailored to maximize the production while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-Hydroxyphenyl)ethyl]benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amines. Substitution reactions can introduce various functional groups into the aromatic ring.

Scientific Research Applications

4-[2-(4-Hydroxyphenyl)ethyl]benzonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound’s interactions with biological molecules are studied to understand its potential as a pharmaceutical agent.

    Medicine: Research into its pharmacological properties explores its potential therapeutic uses.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[2-(4-Hydroxyphenyl)ethyl]benzonitrile involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The nitrile group can participate in various chemical reactions, affecting the compound’s reactivity and interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(4-Hydroxyphenyl)ethyl]benzonitrile is unique due to the combination of its hydroxyl and nitrile functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

106554-02-3

Molecular Formula

C15H13NO

Molecular Weight

223.27 g/mol

IUPAC Name

4-[2-(4-hydroxyphenyl)ethyl]benzonitrile

InChI

InChI=1S/C15H13NO/c16-11-14-5-3-12(4-6-14)1-2-13-7-9-15(17)10-8-13/h3-10,17H,1-2H2

InChI Key

ZYWFPXXEOWCHKZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCC2=CC=C(C=C2)O)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.